3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a compound that belongs to the pyrazole family, characterized by its unique structure which includes an amino group and a phenyl ring substituted with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The molecular formula for this compound is CHN, and it has a molecular weight of approximately 228.26 g/mol.
The classification of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole falls under heterocyclic compounds, specifically pyrazoles, which are five-membered aromatic rings containing two nitrogen atoms. Pyrazole derivatives are widely studied for their pharmacological properties and applications in various fields including pharmaceuticals and agrochemicals.
The synthesis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can be achieved through several methods, primarily involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or through cyclization reactions.
The molecular structure of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole consists of a pyrazole ring that is substituted at position 5 by an amino group and at position 3 by a phenyl group containing another pyrazole moiety. The structural formula can be represented as follows:
The compound exhibits specific bond angles and lengths characteristic of aromatic compounds, contributing to its stability and reactivity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of this compound. For instance, NMR can provide insights into the chemical environment of hydrogen atoms within the molecule, while MS can help determine its molecular weight.
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole involves its interaction with biological targets such as enzymes or receptors. For example:
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole has several applications in scientific research:
The 1,3-diarylpyrazole core is a validated pharmacophore in anti-inflammatory (celecoxib), anticancer (crizotinib), and antiviral therapeutics. Integrating a second pyrazole via a phenyl spacer creates extended π-conjugation, enhancing planar rigidity for deep hydrophobic pocket penetration. This design mimics bis-aryl pharmacophores in kinase inhibitors (e.g., pirtobrutinib’s pyrazolopyrimidine core) but with distinct electronic profiles due to N2-basic and N1-pyrrolic nitrogens. The para-linkage optimizes spatial orientation, allowing simultaneous engagement with complementary enzyme subpockets—validated in tubulin inhibitors where the trimethoxyphenyl moiety occupies the colchicine site while the aminopyrazole anchors near Asnα101 via H-bonding [1] [4] [5].
Drug Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Pirtobrutinib (Jaypirca®) | Anticancer (BTK inhibitor) | 4-Aminopyrazole |
Celecoxib (Celebrex®) | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diarylpyrazole |
Fipronil | Insecticide (GABA antagonist) | 5-Aminopyrazole trifluoromethyl derivative |
The 3-amino group acts as a critical hydrogen-bond donor/acceptor switch. In p38 MAPK inhibition, it forms dual H-bonds with the kinase’s hinge region (e.g., Met109 backbone). Unsubstituted -NH₂ maximizes this interaction, as alkylation diminishes potency by 10-100 fold. Additionally, the amino group’s electron-donating effect modulates pyrazole ring electronics, increasing nucleophilicity at N2 for salt bridge formation with Asp168 in COX-2. This specificity reduces off-target effects versus non-selective NSAIDs [1] [8].
Aminopyrazoles gained prominence with early anti-inflammatory agents (aminophenazone) but were limited by toxicity. Modern designs exploit their kinase-inhibitory potential: AT9283 (JAK2/Aurora kinase inhibitor, phase II) and 5-aminopyrazole-based DNA gyrase inhibitors (e.g., Roche’s pyrido[2,3-b]indole derivatives, MIC = 0.125 µg/mL vs. S. aureus). The title compound represents a "hybrid" generation—merging older anti-tubulin diarylpyrazoles (combretastatin analogs) with amino-functionalized heterocycles to overcome resistance [1] [5] [9].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4